molecular formula C10H13IN2O B1389768 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine CAS No. 1228666-06-5

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1389768
CAS No.: 1228666-06-5
M. Wt: 304.13 g/mol
InChI Key: VVYWZZZAYVLBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.13 g/mol It is characterized by the presence of an iodine atom, a methoxy group, and a pyrrolidinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of iodine with 2-methoxy-6-(pyrrolidin-1-yl)pyridine . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate to facilitate the iodination process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives and other reduced forms of the pyridine ring.

Scientific Research Applications

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the iodine atom and the pyrrolidinyl group can influence its binding affinity and selectivity towards different targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(pyrrolidin-1-yl)pyridine: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-Iodo-2-methoxypyridine: Lacks the pyrrolidinyl group, affecting its chemical properties and applications.

    6-(Pyrrolidin-1-yl)pyridine: Lacks both the iodine atom and the methoxy group, leading to distinct chemical behavior.

Uniqueness

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of the iodine atom, methoxy group, and pyrrolidinyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

3-iodo-2-methoxy-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWZZZAYVLBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673605
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-06-5
Record name 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 3
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.